1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-iodophenyl)-4-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of similar sulfonamide derivatives involves intricate chemical reactions. For instance, Khalid et al. (2013) describe the synthesis of O-substituted derivatives through coupling and substitution reactions, showcasing the complexity of synthesizing sulfonamide compounds with specific functional groups (Khalid et al., 2013). Additionally, Back and Nakajima (2000) detail a route to piperidines and other cyclic compounds via acetylenic sulfones, indicating the versatility of sulfone intermediates in synthesizing cyclic structures (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds reveals significant insights into their chemical behavior. Banerjee et al. (2002) studied the crystal structure and molecular conformation of a related sulfonamide, providing valuable data on the spatial arrangement and potential reactivity of such molecules (Banerjee et al., 2002).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the work by Golub and Becker (2015) on the anodic methoxylation of piperidine derivatives showcases the electrochemical aspects of sulfonamide chemistry (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Girish et al. (2008) synthesized and characterized a sulfonamide compound, contributing to the knowledge of its physical properties and potential applications (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity, stability, and interactions with other molecules, are essential for their practical applications. Catsoulacos and Camoutsis (1980) explored the derivatives of sulfonamido phenylacetic acid, offering insights into the chemical behavior of sulfonamides (Catsoulacos & Camoutsis, 1980).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(4-iodophenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClIN2O4S/c1-27-18-7-6-16(12-17(18)20)28(25,26)23-10-8-13(9-11-23)19(24)22-15-4-2-14(21)3-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGDMFHSNYPGHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClIN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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